An In-depth Technical Guide to 3-(Cyclopropylmethoxy)piperidine (CAS No. 946725-59-3)
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)piperidine (CAS No. 946725-59-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] This document details the chemical properties, a validated synthesis protocol, potential applications in drug discovery, and safety and handling guidelines for 3-(Cyclopropylmethoxy)piperidine (CAS No. 946725-59-3). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from a combination of favorable physicochemical and pharmacological properties. The saturated heterocyclic system of piperidine offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets, a feature often lacking in flat aromatic structures.[3] Furthermore, the presence of the nitrogen atom allows for the formation of crucial hydrogen bonds and salt bridges, enhancing drug-receptor interactions.
From a drug development perspective, the piperidine scaffold often imparts beneficial pharmacokinetic properties, including improved metabolic stability, enhanced membrane permeability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, frequently with reduced toxicity.[1] These attributes make piperidine derivatives, such as 3-(Cyclopropylmethoxy)piperidine, valuable building blocks in the design of novel therapeutics for a range of diseases, including cancer, infectious diseases, and disorders of the central nervous system.[1]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical and safety properties of a compound is paramount for its effective and safe use in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 946725-59-3 | |
| Molecular Formula | C₉H₁₇NO | |
| Molecular Weight | 155.24 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, protect from light |
Safety and Handling
Based on the available safety data, 3-(Cyclopropylmethoxy)piperidine is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Methodology: A Validated Protocol
The synthesis of 3-(Cyclopropylmethoxy)piperidine can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide of 3-hydroxypiperidine reacts with a cyclopropylmethyl halide.
Reaction Scheme
Caption: Williamson ether synthesis of 3-(Cyclopropylmethoxy)piperidine.
Step-by-Step Experimental Protocol
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropylmethyl bromide
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Alkoxide Formation: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF or DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of 3-hydroxypiperidine to form the corresponding alkoxide. The N-Boc protecting group prevents the secondary amine from reacting. Anhydrous conditions are essential as NaH reacts violently with water.
-
-
Ether Formation: After stirring for 30 minutes at 0°C, add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The alkoxide acts as a nucleophile and attacks the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction, displacing the bromide and forming the ether linkage. The reaction is allowed to proceed overnight to ensure completion.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Causality: The quench neutralizes any unreacted NaH. Extraction with an organic solvent separates the desired product from inorganic salts. Washing with brine removes residual water, and drying with MgSO₄ ensures the complete removal of water before concentration.
-
-
Deprotection: Dissolve the crude N-Boc-3-(cyclopropylmethoxy)piperidine in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours.
-
Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group, yielding the free secondary amine.
-
-
Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 3-(Cyclopropylmethoxy)piperidine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3-(Cyclopropylmethoxy)piperidine make it an attractive building block for the synthesis of novel drug candidates. The piperidine core provides a well-established scaffold with favorable pharmacokinetic properties, while the cyclopropylmethoxy group can introduce desirable lipophilicity and metabolic stability.
Central Nervous System (CNS) Disorders
Piperidine derivatives are widely explored for their potential in treating a variety of CNS disorders.[9] The lipophilic nature of many piperidine-containing compounds allows them to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. The antidepressant viloxazine, for instance, contains a piperidine-like morpholine ring and functions by inhibiting the reuptake of biogenic amines.[10] While direct studies on 3-(Cyclopropylmethoxy)piperidine as a CNS agent are not extensively documented in the available literature, its structural similarity to known CNS-active molecules suggests its potential as a scaffold for the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.[11]
Role as a Privileged Building Block
In fragment-based drug discovery, small, three-dimensional molecules are used to identify initial hits that can be elaborated into more potent drug leads.[12] The rigid, non-planar structure of the piperidine ring, combined with the appended cyclopropyl group, makes 3-(Cyclopropylmethoxy)piperidine an excellent example of a 3D fragment.[12] This can be used to explore new chemical space and identify novel interactions with biological targets that may not be accessible to more traditional, flatter molecules.
Caption: Role of 3-(Cyclopropylmethoxy)piperidine in a typical drug discovery workflow.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.1-0.6 ppm).
-
-O-CH₂- protons: A doublet around 3.3-3.5 ppm.
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Piperidine ring protons: A series of complex multiplets between approximately 1.2 and 3.2 ppm.
-
-CH-O- proton: A multiplet around 3.4-3.7 ppm.
-
NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Cyclopropyl carbons: Resonances in the upfield region (approx. 3-12 ppm).
-
-O-CH₂- carbon: A signal around 75-80 ppm.
-
Piperidine ring carbons: Signals in the range of approximately 25-60 ppm.
-
-CH-O- carbon: A signal around 70-75 ppm.
Mass Spectrometry
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Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 156.24.
Conclusion
3-(Cyclopropylmethoxy)piperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its inherent three-dimensional structure, combined with the favorable properties of the piperidine scaffold, makes it a compelling starting point for the synthesis of novel compounds targeting a range of therapeutic areas, particularly CNS disorders. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications, thereby serving as a valuable resource for researchers in the field.
References
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Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). White Rose eTheses Online. Retrieved from [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025, August 5). ResearchGate. Retrieved from [Link]
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| Impurity in Starting Material | HPLC, LC-MS |